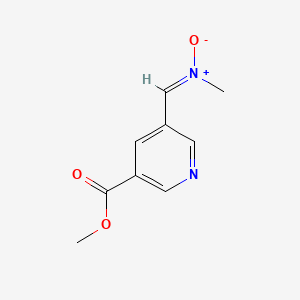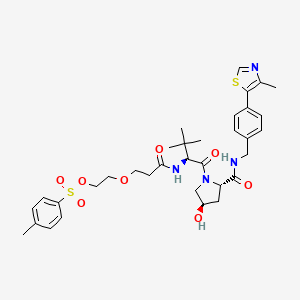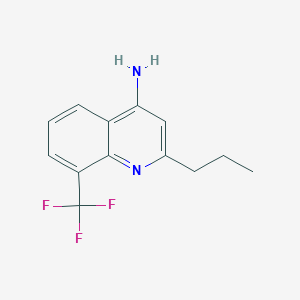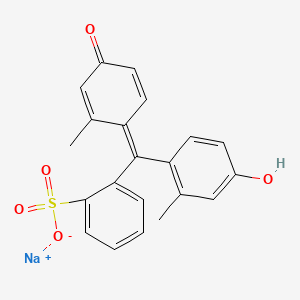
1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methoxycarbonylpyridine-3-boronic acid.
Formation of the Intermediate: The next step involves the formation of the intermediate compound by reacting 5-methoxycarbonylpyridine-3-boronic acid with appropriate reagents under controlled conditions.
Final Product Formation: The final step involves the oxidation of the intermediate compound to form this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product are maintained. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction may yield lower oxidation state compounds .
科学的研究の応用
作用機序
The mechanism of action of 1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
5-methoxycarbonylpyridine-3-boronic acid: This compound is structurally similar and serves as a precursor in the synthesis of 1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide.
Pyridine derivatives: Other pyridine derivatives with similar structural features and applications include 3-pyridinecarboxylic acid and 2,6-dimethylpyridine.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide |
InChI |
InChI=1S/C9H10N2O3/c1-11(13)6-7-3-8(5-10-4-7)9(12)14-2/h3-6H,1-2H3/b11-6+ |
InChIキー |
WNUAISHOPGNAAY-IZZDOVSWSA-N |
異性体SMILES |
C/[N+](=C\C1=CC(=CN=C1)C(=O)OC)/[O-] |
正規SMILES |
C[N+](=CC1=CC(=CN=C1)C(=O)OC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)

![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)

![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)

![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)

![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
